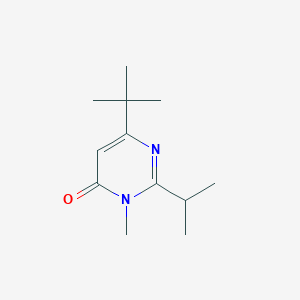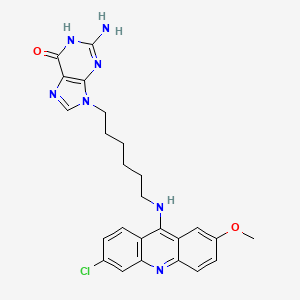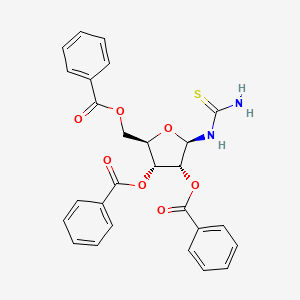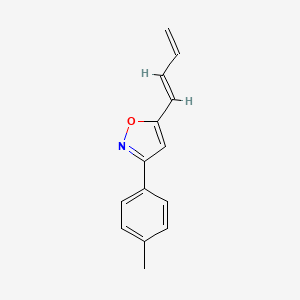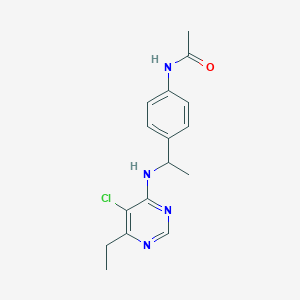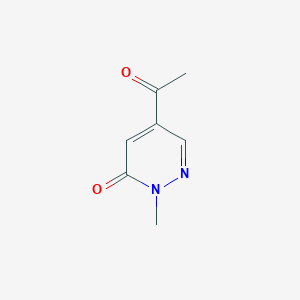
5-acetyl-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-acetyl-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine diones, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-acetyl-2-methylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies might focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Researchers might study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings. Its chemical properties might be leveraged to create materials with specific characteristics, such as enhanced durability or conductivity.
Mécanisme D'action
The mechanism of action of 5-acetyl-2-methylpyridazin-3(2H)-one would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylpyridazine: A precursor in the synthesis of 5-acetyl-2-methylpyridazin-3(2H)-one.
Pyridazine: The parent compound of the pyridazine family.
5-acetylpyridazin-3(2H)-one: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups on the pyridazine ring
Propriétés
Numéro CAS |
825634-02-4 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
5-acetyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-7(11)9(2)8-4-6/h3-4H,1-2H3 |
Clé InChI |
WSDNGZPMGWPEQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)N(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


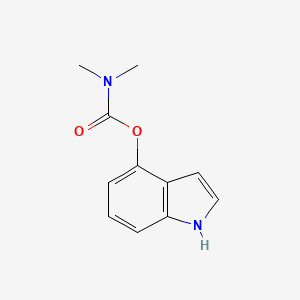
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)

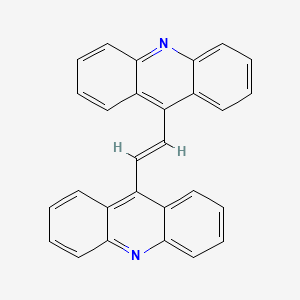
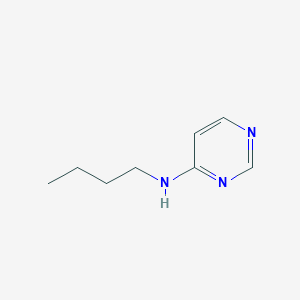
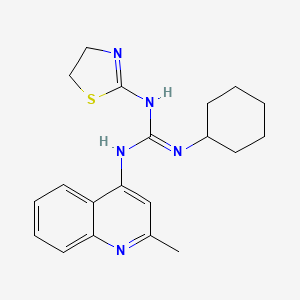
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
